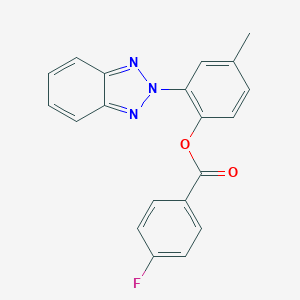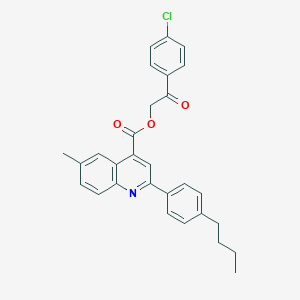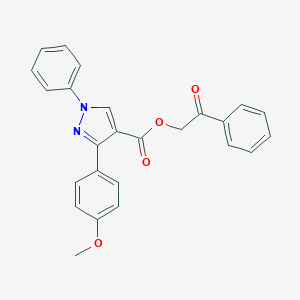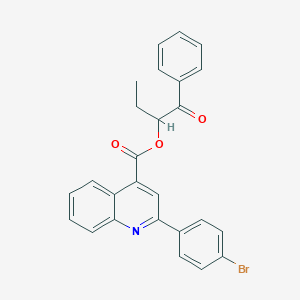![molecular formula C21H25NO4 B436123 5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid CAS No. 356089-70-8](/img/structure/B436123.png)
5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as pharmaceuticals, materials science, and chemical research. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group and an amino-oxopentanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with a suitable halogenating agent to form 4-tert-butylphenyl halide.
Coupling with phenylamine: The 4-tert-butylphenyl halide is then reacted with phenylamine to form 4-(4-tert-butylphenoxy)phenylamine.
Formation of the oxopentanoic acid moiety: The final step involves the reaction of 4-(4-tert-butylphenoxy)phenylamine with a suitable oxopentanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation products: Quinones, hydroxy derivatives.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, substituted phenyl compounds.
Scientific Research Applications
5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A precursor in the synthesis of the target compound, known for its use in polymer production.
Phenylamine derivatives: Compounds with similar amino-phenyl structures, used in various chemical and pharmaceutical applications.
Uniqueness
5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoic acid is unique due to its combination of tert-butylphenoxy and amino-oxopentanoic acid moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[4-(4-tert-butylphenoxy)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)15-7-11-17(12-8-15)26-18-13-9-16(10-14-18)22-19(23)5-4-6-20(24)25/h7-14H,4-6H2,1-3H3,(H,22,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFIMASWFTOON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)-2-oxoethyl 6-(acetyloxy)[1,1'-biphenyl]-3-carboxylate](/img/structure/B436043.png)
![7-(Anilinocarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B436065.png)



![4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B436112.png)
![2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B436113.png)
![2-Oxopropyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B436126.png)
![1-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B436129.png)
![1-Benzoylpropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B436130.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine](/img/structure/B436151.png)

